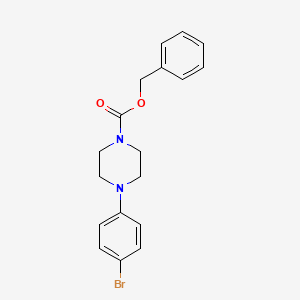

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCMGNPEKPFTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675097 | |

| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-33-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, with CAS number 1150271-33-2, is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and drug discovery.[1][2] Its molecular architecture, featuring a central piperazine ring substituted with a 4-bromophenyl group at one nitrogen and a benzyl carboxylate group at the other, presents a "privileged scaffold" that is frequently encountered in biologically active molecules.[3][4] The piperazine moiety is a common structural motif in numerous approved drugs, valued for its ability to modulate physicochemical properties and provide a versatile scaffold for interacting with biological targets.[5] This guide aims to provide a comprehensive overview of the chemical properties of this compound, offering valuable insights for researchers and professionals engaged in drug development and organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1150271-33-2 | [6] |

| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [7] |

| Molecular Weight | 375.26 g/mol | [8] |

| Monoisotopic Mass | 374.06299 u | [8] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available; likely a solid at room temperature | General knowledge |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General knowledge |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 4 | [8] |

| Complexity | 371 | [8] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a two-step process, commencing with the formation of the N-arylpiperazine core, followed by the introduction of the benzyl carboxylate protecting group. This strategy is a common and effective method for the preparation of unsymmetrically substituted piperazines.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)piperazine

The initial and crucial step is the synthesis of the 1-(4-bromophenyl)piperazine intermediate. This can be achieved through established methods for N-arylation of piperazine. A common approach is the Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.[5] Alternatively, nucleophilic aromatic substitution can be employed.

-

Reactants: Piperazine, 4-bromofluorobenzene (or a similarly activated aryl halide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add piperazine, 4-bromofluorobenzene, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent and heat the mixture to reflux (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(4-bromophenyl)piperazine.[9]

-

Step 2: Synthesis of this compound

The final step involves the protection of the remaining secondary amine of the piperazine ring with a benzyl chloroformate (Cbz-Cl) group. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis.[10]

-

Reactants: 1-(4-bromophenyl)piperazine, benzyl chloroformate (Cbz-Cl), and a base (e.g., triethylamine or diisopropylethylamine).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-(4-bromophenyl)piperazine in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and an addition funnel.

-

Add the base to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture via the addition funnel.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.[11]

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and bromophenyl groups, as well as the methylene protons of the piperazine ring and the benzylic methylene group.

-

Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet is anticipated in this region. The five protons of the benzyl group will likely appear as a multiplet around δ 7.3-7.4 ppm. The four protons of the 4-bromophenyl group will likely appear as two doublets (an AA'BB' system) due to their para-substitution pattern, with chemical shifts influenced by the electron-withdrawing bromine atom.

-

Benzylic Protons (δ ~5.1 ppm): A singlet corresponding to the two protons of the -CH₂- group of the benzyl ester is expected in this region.

-

Piperazine Protons (δ ~3.0-3.8 ppm): The eight protons of the piperazine ring are expected to appear as two broad multiplets. The four protons adjacent to the carbamate nitrogen will likely be shifted downfield (δ ~3.6-3.8 ppm) compared to the four protons adjacent to the bromophenyl-substituted nitrogen (δ ~3.0-3.2 ppm). The broadness of these signals is due to the conformational flexibility of the piperazine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the carbamate group is expected to appear in this region.

-

Aromatic Carbons (δ ~115-150 ppm): Multiple signals are expected in the aromatic region, corresponding to the carbons of the benzyl and bromophenyl rings. The carbon attached to the bromine atom (C-Br) will be significantly shifted.

-

Benzylic Carbon (δ ~67 ppm): The benzylic carbon of the -CH₂- group is expected around this chemical shift.

-

Piperazine Carbons (δ ~40-50 ppm): Two distinct signals are anticipated for the non-equivalent carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Carbamate): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.

-

C-N Stretch: Absorption bands corresponding to the C-N stretching vibrations of the piperazine ring are expected in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.

-

Aliphatic C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ correspond to the C-H stretching vibrations of the piperazine and benzylic methylene groups.

-

C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the benzyl group, the carbamate group, and cleavage of the piperazine ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its constituent functional groups.

Caption: Key reactive sites and potential transformations of this compound.

-

Cbz Group Deprotection: The benzyl carbamate (Cbz) group can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst).[12] This deprotection would yield 1-(4-bromophenyl)piperazine, a valuable intermediate for further functionalization.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Piperazine Ring Reactivity: The piperazine ring itself can undergo further reactions, although the existing substituents decrease its nucleophilicity. Under certain conditions, the nitrogen atoms can participate in further alkylation or acylation reactions.[13]

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery:

-

Central Nervous System (CNS) Agents: Arylpiperazine derivatives are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.[3][14] This compound could serve as a precursor for the development of novel antipsychotics, antidepressants, or anxiolytics.

-

Anticancer Agents: The piperazine scaffold has also been incorporated into a number of anticancer agents.[2] The ability to functionalize the bromophenyl ring allows for the exploration of interactions with various kinase and other oncology targets.

-

Building Block for Combinatorial Chemistry: Due to its multiple points of diversification (the Cbz group and the bromo-substituent), this compound is an excellent building block for the generation of compound libraries for high-throughput screening.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be observed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

This compound is a strategically designed molecule with significant potential as an intermediate and building block in organic synthesis and medicinal chemistry. Its well-defined structure, featuring key functional groups for diversification, makes it a valuable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers and drug development professionals working with this and related compounds.

References

-

Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022-08-12). [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. [Link]

-

Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

-

ResearchGate. General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. [Link]

-

The Role of Piperazine Derivatives in Drug Discovery. [Link]

-

SpectraBase. 4-benzyl-N-[(E)-(4-bromophenyl)methylidene]-1-piperazinamine. [Link]

-

Kr. BENZYL 4- (4-BROMOPHENYL)PIPERAZINE-1-CARBOXYLATE 1150271-33-2 wiki. [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

-

ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

SpectraBase. 1-Benzyl-4-(4-bromo-3-methylphenyl)piperazine. [Link]

-

The Role of Piperazine Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]

-

PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

-

ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

ChemBK. 1-(4-Bromophenyl)piperazine. [Link]

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1150271-33-2|this compound|BLD Pharm [bldpharm.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Page loading... [guidechem.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 14. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1150271-33-2): Synthesis, Characterization, and Application in Drug Discovery

Section 1: Abstract and Core Concepts

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, identified by CAS Number 1150271-33-2, is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and pharmaceutical development.[1] Structurally, it is a disubstituted piperazine featuring a 4-bromophenyl group on one nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group on the other. This configuration makes it an exceptionally valuable building block for constructing complex molecular architectures.

The strategic importance of this molecule lies in the dual functionality it presents to the synthetic chemist:

-

The 4-Arylpiperazine Moiety: The piperazine ring is a well-established pharmacophore, frequently found in drugs targeting the central nervous system (CNS) and other therapeutic areas.[2][3] The presence of the bromophenyl group provides a reactive handle for subsequent cross-coupling reactions, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.[1]

-

The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a robust and widely used protecting group for amines.[4] Its presence allows for selective reactions at other sites of a molecule, including the bromine atom. Crucially, it can be removed under specific and often mild conditions, revealing a reactive secondary amine ready for further elaboration.[5][6]

This guide provides an in-depth analysis of the compound's properties, a validated synthetic workflow, key deprotection protocols, and a discussion of its strategic application in drug discovery programs.

Section 2: Physicochemical Properties and Spectroscopic Characterization

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1150271-33-2 | [7][8][9] |

| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [7] |

| Molecular Weight | 375.26 g/mol | [7][8] |

| Synonyms | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester; 4-(4-Bromophenyl)piperazine-1-carboxylic acid benzyl ester | [7] |

| Purity | Typically ≥95-98% for research-grade material | [9][10] |

| Storage | Store in a dry, well-ventilated place. Recommended storage at 2-8°C or room temperature. | [7][11] |

Expected Analytical Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, the benzylic CH₂ protons adjacent to the carbamate oxygen, and the eight piperazine protons, which may appear as two distinct multiplets due to their chemical environment.

-

¹³C NMR: The carbon spectrum will display signals corresponding to the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbonyl carbon of the carbamate group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) consistent with the molecular weight, showing the characteristic isotopic pattern of a monobrominated compound.

Section 3: Retrosynthesis and Detailed Synthetic Protocol

The synthesis of this compound is most logically achieved through a multi-step sequence starting from commercially available precursors. The strategy involves first constructing the core 4-arylpiperazine structure and then installing the Cbz protecting group. A common and efficient route begins with N-Boc-piperazine, which offers an orthogonal protecting group that is easily removed prior to Cbz installation.

Diagram 1: A common synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established synthetic transformations such as Buchwald-Hartwig amination and standard protection/deprotection chemistry.[3][12]

Step 1: Synthesis of tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

-

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming the aryl C-N bond between the piperazine nitrogen and the bromophenyl ring with high efficiency and functional group tolerance.[3]

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,4-dibromobenzene (1.2 eq.), N-Boc-piperazine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).

-

Add a suitable base, such as sodium tert-butoxide (1.4 eq.).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.[1]

-

Step 2: Synthesis of 1-(4-Bromophenyl)piperazine (Boc Deprotection)

-

Causality: The tert-butoxycarbonyl (Boc) group is acid-labile and can be cleanly cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, leaving the aryl C-N bond intact.[3][12]

-

Procedure:

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (4M, 5-10 eq.).

-

Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis confirms the complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate and extract the product with DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-bromophenyl)piperazine, which is often used in the next step without further purification.

-

Step 3: Synthesis of this compound (Final Product)

-

Causality: This is a standard N-acylation reaction where the nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A tertiary amine base is required to scavenge the HCl byproduct.[4][12]

-

Procedure:

-

Dissolve 1-(4-bromophenyl)piperazine (1.0 eq.) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.) or diisopropylethylamine (DIPEA) in DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq.) in DCM.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion is verified by TLC/LC-MS.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the final title compound.

-

Section 4: The Role of the Cbz Group and Deprotection Strategies

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in multi-step synthesis. Its stability to a wide range of reagents, coupled with the availability of specific deprotection methods, makes it highly versatile. The most common method for its removal is catalytic hydrogenolysis.

Diagram 2: Major pathways for the deprotection of a Cbz-protected amine.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

-

Causality: This reaction proceeds via the catalytic cleavage of the benzyl C-O bond by hydrogen gas. The palladium catalyst facilitates the oxidative addition into the C-O bond, followed by hydrogenolysis. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide as the only byproducts, making for a very clean reaction.[4]

-

Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

-

Secure the reaction flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure, e.g., 50 psi) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the evolution of CO₂ (which can sometimes be observed) indicate reaction progress.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 1-(4-bromophenyl)piperazine.

-

Section 5: Strategic Applications in Drug Development

This compound is not an end-product but a versatile scaffold. Its structure allows for divergent synthesis, where the two reactive sites—the bromine atom and the protected nitrogen—can be addressed in any desired order to build libraries of complex molecules.

Diagram 3: Strategic utility of the title compound as a divergent synthetic hub.

The 4-bromophenyl moiety serves as a synthetic linchpin. It is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups. This is a critical strategy in lead optimization, where chemists systematically probe the steric and electronic requirements of a biological target.

Simultaneously, the Cbz-protected nitrogen allows chemists to build out the other side of the molecule. After performing the desired cross-coupling reaction, the Cbz group can be removed to unmask the secondary amine. This amine can then undergo a host of transformations, including:

-

Amide bond formation with carboxylic acids.

-

Reductive amination with aldehydes or ketones.

-

Alkylation with alkyl halides.

-

Urea or sulfonamide formation.

This strategic flexibility makes this compound a valuable asset for rapidly generating analogues of a hit compound for SAR studies.

Section 6: Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is derived from available safety data.[7][13]

| Hazard Information | GHS Classification and Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[7]P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Safe Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]

-

Spills: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 7: Conclusion

This compound is more than a mere catalog chemical; it is a sophisticated and enabling tool for the modern drug discovery scientist. Its design ingeniously combines a privileged pharmaceutical scaffold with two distinct and orthogonally reactive sites. This allows for a divergent and highly efficient approach to the synthesis of compound libraries for lead discovery and optimization. A thorough understanding of its synthesis, reactivity, and handling protocols empowers researchers to fully leverage its potential in the quest for novel therapeutics.

Section 8: References

-

Yoshimura, A., et al. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Tetrahedron Letters. [Link not available directly, concept cited]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet. [Link not available directly, general safety information cited]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Amine by Carbamate. Retrieved from [Link]

-

Ambeed. (n.d.). Safety Data Sheet for this compound. [Link not available directly, general safety information cited]

-

Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Retrieved from [Link]

-

Ragavendran, J.V., et al. (2012). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences. [Link not available directly, concept cited]

-

CP Lab Safety. (n.d.). This compound, min 98%. Retrieved from [Link]

-

Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Common salt. [Link not available directly, general safety information cited]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jgtps.com [jgtps.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Benzyl4-(4-bromophenyl)piperazine-1-carboxylate | 1150271-33-2 [amp.chemicalbook.com]

- 8. CAS#:1150271-33-2 | this compound | Chemsrc [chemsrc.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. calpaclab.com [calpaclab.com]

- 11. 1150271-33-2|this compound|BLD Pharm [bldpharm.com]

- 12. Page loading... [wap.guidechem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. With a molecular weight of 375.27 g/mol , this compound serves as a critical intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its strategic application in the development of novel therapeutics. The methodologies are presented with a focus on the underlying chemical principles and self-validating quality control, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction and Physicochemical Properties

This compound is a disubstituted piperazine derivative featuring a 4-bromophenyl group on one nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group on the other. This specific arrangement of functional groups makes it an exceptionally useful and versatile scaffold in drug discovery. The bromophenyl moiety provides a handle for further functionalization, typically through cross-coupling reactions, while the Cbz group offers stable protection of the second nitrogen, which can be selectively removed under specific conditions.

The presence of the piperazine core is a common motif in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and cell permeability.[1] The compound's role as a "Protein Degrader Building Block" underscores its importance in the rapidly advancing field of targeted protein degradation.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [2][3] |

| Molecular Weight | 375.27 g/mol | [4][5] |

| CAS Number | 1150271-33-2 | [2][3] |

| Appearance | Off-white to pale yellow solid | Typical |

| Purity | ≥98% (typical) | [2] |

| Storage | Room temperature, sealed from light and moisture | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming carbon-nitrogen bonds.[4][6]

The strategic choice of the Buchwald-Hartwig amination is based on its efficiency in coupling an aryl halide (1-bromo-4-iodobenzene) with a protected amine (benzyl piperazine-1-carboxylate). This method avoids the harsher conditions sometimes required for classical nucleophilic aromatic substitution and provides high yields.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through a suite of analytical techniques described in Section 3.

Materials:

-

Benzyl piperazine-1-carboxylate (1.0 equiv.)

-

1-Bromo-4-iodobenzene (1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add benzyl piperazine-1-carboxylate, 1-bromo-4-iodobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Causality: The use of an oven-dried flask under an inert atmosphere is critical as the palladium catalyst and the strong base (NaOtBu) are sensitive to moisture and oxygen, which can deactivate the catalyst and reduce yield.

-

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Causality: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point, allowing the reaction to be heated, and its ability to dissolve both the polar and nonpolar reactants. Anhydrous conditions are essential.

-

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material (benzyl piperazine-1-carboxylate) is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Concentration: Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Procedure:

-

Adsorbent: Prepare a silica gel slurry in a low-polarity solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by TLC.

-

Causality: A gradient elution is used to first elute nonpolar impurities with a low-polarity mobile phase, followed by the desired product as the polarity is increased. This provides better separation than an isocratic elution.

-

-

Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Figure 1: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified sample.

Table 2: Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR | ~7.40-7.25 ppm (m, 5H): Phenyl protons of the benzyl group. ~7.35 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the bromine atom. ~6.85 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the piperazine nitrogen. ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~3.60 ppm (t, 4H): Piperazine protons adjacent to the Cbz-protected nitrogen. ~3.15 ppm (t, 4H): Piperazine protons adjacent to the bromophenyl-substituted nitrogen. |

| ¹³C NMR | ~155.0 ppm: Carbonyl carbon (C=O) of the carbamate. ~150.0 ppm: Aromatic carbon of the bromophenyl ring attached to nitrogen. ~136.5 ppm: Aromatic carbon of the benzyl group attached to the -CH₂O- group. ~132.0 ppm: Aromatic carbons of the bromophenyl ring ortho to the bromine atom. ~128.5, 128.0, 127.8 ppm: Phenyl carbons of the benzyl group. ~117.5 ppm: Aromatic carbons of the bromophenyl ring ortho to the piperazine nitrogen. ~113.0 ppm: Aromatic carbon of the bromophenyl ring bearing the bromine atom. ~67.5 ppm: Methylene carbon (-CH₂-) of the benzyl group. ~50.5 ppm: Piperazine carbons adjacent to the bromophenyl group. ~44.0 ppm: Piperazine carbons adjacent to the Cbz group. |

| HRMS (ESI) | Calculated for C₁₈H₂₀BrN₂O₂ [M+H]⁺: 375.0703; Found: 375.07xx. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed. |

| IR (Infrared) | ~1690-1700 cm⁻¹: Strong C=O stretch from the carbamate group. ~1220-1250 cm⁻¹: C-N stretch. ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2800-3000 cm⁻¹: Aliphatic C-H stretches. |

Application in Drug Development: A PROTAC Building Block

The primary application of this compound in modern drug discovery is as a versatile building block for the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][9]

A PROTAC molecule consists of three components:

-

A ligand that binds to the target POI.

-

A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

This compound serves as a precursor to the linker component. The 4-bromophenyl group acts as a synthetic handle. Through a second palladium-catalyzed reaction (e.g., a Suzuki or Sonogashira coupling), a linker chain can be attached. Subsequently, the Cbz protecting group can be removed (typically via hydrogenolysis) to reveal a secondary amine, which can then be coupled to the E3 ligase ligand, completing the PROTAC synthesis.[10]

Figure 2: The role of the title compound in the synthesis of a PROTAC and the subsequent cellular mechanism of action for targeted protein degradation.

Conclusion

This compound is more than a chemical compound defined by its molecular weight; it is an enabling tool for innovation in drug discovery. Its well-defined structure allows for robust and reproducible synthesis, and its key functional handles provide the chemical versatility required for constructing complex molecules like PROTACs. This guide has provided the essential technical details for its synthesis, characterization, and strategic deployment, grounding these protocols in established chemical principles to support the work of researchers and scientists dedicated to developing the next generation of therapeutics.

References

-

CP Lab Safety. This compound, min 98%. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available from: [Link]

-

ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

- Google Patents. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]

-

PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available from: [Link]

-

Organic Chemistry Portal. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Available from: [Link]

- Google Patents. WO2021194318A1 - Plk1 selective degradation inducing compound.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

- CP Lab Safety. This compound, min 98%, 25 grams.

Sources

- 1. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 2. 1-(3-BROMOBENZYL)-PIPERAZINE | 423154-81-8 [chemicalbook.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. 1-Benzyl-4-[3-(4-bromophenyl)acryloyl]piperazine | C20H21BrN2O | CID 1220338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details its structure, synthesis, characterization, and potential therapeutic applications. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Molecular Overview

This compound is a disubstituted piperazine derivative. The core structure features a piperazine ring, a versatile scaffold frequently incorporated into pharmacologically active compounds due to its ability to modulate physicochemical properties and interact with various biological targets.[1] This particular molecule is characterized by a 4-bromophenyl group attached to one of the piperazine nitrogens and a benzyl carboxylate group on the other.

The presence of the 4-bromophenyl moiety is of particular interest, as arylpiperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer and analgesic properties.[2][3][4] The benzyl carboxylate group, often used as a protecting group in organic synthesis, can also influence the molecule's pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1150271-33-2 | [5] |

| Molecular Formula | C₁₈H₁₉BrN₂O₂ | [5] |

| Molecular Weight | 375.26 g/mol | [6] |

| Monoisotopic Mass | 374.06299 Da | [6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |

Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through the reaction of 1-(4-bromophenyl)piperazine with benzyl chloroformate. This is a standard method for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto a secondary amine.

Materials and Reagents

-

1-(4-bromophenyl)piperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Experimental Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct that is formed during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Structural Characterization: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, the benzylic methylene protons, and the piperazine ring protons. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) will likely be a singlet around δ 5.1-5.3 ppm. The piperazine protons will appear as multiplets in the upfield region (typically δ 3.0-3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylate group (around δ 155 ppm), the aromatic carbons, the benzylic carbon, and the piperazine carbons.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be around m/z 375.07, corresponding to the molecular formula C₁₈H₂₀BrN₂O₂⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should also be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would be suitable for this analysis.

Table 2: Predicted HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer or formic acid) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[9][10]

Characterization Workflow Diagram

Caption: Potential biological targets and therapeutic areas for the title compound.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential for drug discovery. Its structural features, particularly the arylpiperazine moiety, suggest that it may possess valuable pharmacological activities. This guide has provided a comprehensive framework for its synthesis and characterization, laying the groundwork for future research.

Further studies should focus on the experimental validation of the proposed synthesis and characterization methods. Subsequently, in vitro and in vivo screening of this compound in relevant disease models, particularly in the areas of neuropathic pain and oncology, is highly warranted. Such investigations will be crucial in elucidating the therapeutic potential of this compound and its derivatives.

References

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. ([Link])

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ([Link])

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])

-

BENZYL 4- (4-BROMOPHENYL)PIPERAZINE-1-CARBOXYLATE 1150271-33-2 wiki. ([Link])

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. ([Link])

-

Fig. S18 13 C NMR of 1-benzyl-4-bromophenyl-1 H -1,2,3-triazole. ([Link])

-

N-Benzyl piperidine Fragment in Drug Discovery. ([Link])

-

Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. ([Link])

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ([Link])

Sources

- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. iosrjournals.org [iosrjournals.org]

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2][3] this compound (Molecular Formula: C18H19BrN2O2, CAS: 1150271-33-2) is a key intermediate and building block in the synthesis of these complex pharmaceutical agents.[4][5] The 4-bromophenyl moiety provides a versatile handle for further functionalization via cross-coupling reactions, while the benzyloxycarbonyl (Cbz) group serves as a readily cleavable protecting group for the N1 position of the piperazine ring.

This technical guide provides a detailed examination of a robust and efficient synthetic pathway to this valuable compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. We will explore a preferred two-step synthesis involving an initial N-arylation followed by N-protection, offering field-proven protocols and insights to ensure successful and reproducible outcomes.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound involves two key disconnections around the piperazine core. The most strategically sound approach is to first disconnect the carbamate bond at the N1 position, followed by the disconnection of the aryl C-N bond at the N4 position. This identifies 1-(4-bromophenyl)piperazine as a key intermediate, which can be synthesized from piperazine and a suitable 4-bromoaryl electrophile.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

The formation of the N-aryl bond is the critical first step. While traditional methods exist, such as the reaction of anilines with bis(2-chloroethyl)amine, they often require harsh conditions and suffer from limited scope.[2][6] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as the superior method for C-N bond formation, offering milder reaction conditions, higher yields, and exceptional functional group tolerance.[2][7] This reaction has become a foundational tool in pharmaceutical synthesis for creating N-aryl piperazines.[1][3]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing reaction efficiency.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of piperazine with 1,4-dibromobenzene. An excess of piperazine is employed to statistically favor mono-arylation and minimize the formation of the bis-arylated byproduct.[8]

Materials:

-

1,4-Dibromobenzene (1.0 equiv)

-

Piperazine (anhydrous, 3.0-5.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

Xantphos (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add 1,4-dibromobenzene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water. Dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, often with 1% triethylamine to prevent tailing) to afford 1-(4-bromophenyl)piperazine as a solid.[9]

Data Summary: Reaction Parameters

| Parameter | Value/Reagent | Rationale |

| Aryl Halide | 1,4-Dibromobenzene | Commercially available and appropriately activated for cross-coupling. |

| Amine | Piperazine (excess) | Excess nucleophile favors mono-substitution.[8] |

| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source, common in Buchwald-Hartwig reactions.[1] |

| Ligand | Xantphos | A bulky phosphine ligand that facilitates high catalytic turnover.[1] |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base essential for deprotonating the amine.[8] |

| Solvent | Toluene | Anhydrous, high-boiling, and common solvent for this transformation.[10] |

| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

Part 2: Synthesis of this compound

With the 1-(4-bromophenyl)piperazine intermediate in hand, the final step is the installation of the benzyloxycarbonyl (Cbz) group. This is achieved through a standard N-acylation reaction with benzyl chloroformate.[11] The reaction proceeds via nucleophilic attack of the secondary amine at the N1 position of the piperazine onto the electrophilic carbonyl carbon of benzyl chloroformate. A mild base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: N-Carboxylation

Materials:

-

1-(4-Bromophenyl)piperazine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, 1.0-1.1 equiv)

-

Triethylamine (Et₃N) or saturated aqueous Sodium Bicarbonate (NaHCO₃) (1.5-2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 1-(4-bromophenyl)piperazine in dichloromethane in a round-bottom flask.

-

Add the base (e.g., triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution. The reaction can be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with 1M HCl (if using Et₃N), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield this compound as a pure, white solid.

Overall Synthetic Workflow

The following diagram provides a high-level overview of the complete, two-step synthesis pathway.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a synthetic compound belonging to the phenylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct experimental data on this specific molecule is limited, its structural motifs suggest a compelling, yet unconfirmed, mechanism of action centered on the modulation of key central nervous system (CNS) receptors and the induction of apoptosis in cancer cell lines. This technical guide synthesizes current knowledge on phenylpiperazine derivatives to propose a hypothesized mechanism of action for this compound and provides a comprehensive framework of experimental protocols for its validation.

Introduction: The Phenylpiperazine Scaffold - A Privileged Structure in Drug Discovery

The phenylpiperazine moiety is a cornerstone in the design of neurologically active agents and oncology drug candidates.[1][2] Compounds incorporating this structure have demonstrated a wide spectrum of biological activities, including antidepressant, antipsychotic, anxiolytic, and anticancer effects.[3][4] Their therapeutic potential often arises from their ability to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and adrenergic receptors, as well as their emerging role in cytotoxic pathways.[1][5]

This compound integrates key structural features from this class: a phenylpiperazine core, a bromine substitution on the phenyl ring, and a benzyl carboxylate group. These features suggest a multi-faceted pharmacological profile, warranting a thorough investigation into its mechanism of action.

Hypothesized Mechanisms of Action

Based on the pharmacology of structurally related phenylpiperazine derivatives, two primary mechanisms of action are proposed for this compound:

Modulation of Serotonergic and Adrenergic Systems

Many phenylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) and α-adrenergic receptors.[1][5] The N-phenylpiperazine core is a common pharmacophore for ligands of the 5-HT1A, 5-HT2A, and 5-HT2C receptors, often acting as agonists or antagonists.[1] Furthermore, derivatives have been shown to bind to α1A-adrenoceptors, playing a role in cardiovascular regulation.[5]

It is hypothesized that this compound may act as a modulator of these receptors. The binding affinity and functional activity would be influenced by the electronic effects of the bromine substituent and the steric bulk of the benzyl carboxylate group.

Induction of Apoptosis in Cancer Cells

A growing body of evidence points to the anticancer potential of novel piperazine derivatives.[4][6] These compounds can induce cytotoxicity in various cancer cell lines through the induction of apoptosis.[7] The proposed apoptotic signaling cascade often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[7]

Given these precedents, a second hypothesized mechanism is that this compound possesses cytotoxic properties, initiating programmed cell death in susceptible cancer cells.

Experimental Validation of Hypothesized Mechanisms

To elucidate the true mechanism of action, a systematic experimental approach is required. The following protocols provide a roadmap for investigating the proposed biological activities of this compound.

In Silico Analysis: Predicting Biological Targets

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of the compound.

3.1.1. Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and α1A-adrenoceptor.

-

Methodology:

-

Obtain the 3D structures of the target receptors from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the ligand and receptor structures by adding hydrogen atoms, assigning charges, and minimizing their energy.

-

Perform molecular docking simulations using software such as AutoDock or Schrödinger's Glide.

-

Analyze the docking scores and binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5]

-

Diagram: In Silico to In Vitro Workflow

In Vitro Assays: Characterizing Biological Activity

3.2.1. Receptor Binding Assays

-

Objective: To experimentally determine the binding affinity of this compound to the hypothesized receptor targets.

-

Methodology:

-

Utilize commercially available receptor binding assay kits or cell lines expressing the target receptors.

-

Perform competitive binding experiments using a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest.

-

Incubate the receptor preparation with the labeled ligand and varying concentrations of the test compound.

-

Measure the displacement of the labeled ligand to determine the inhibitory constant (Ki) of the test compound.

-

3.2.2. Functional Assays

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

-

Methodology:

-

Use cell-based assays that measure downstream signaling events upon receptor activation (e.g., calcium flux, cAMP accumulation, or reporter gene expression).

-

For agonist activity, treat cells with increasing concentrations of the test compound and measure the response.

-

For antagonist activity, pre-treat cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced response.

-

3.2.3. Cytotoxicity Assays

-

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology: MTT Assay

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[6]

-

| Parameter | Description |

| Cell Lines | A panel of human cancer cell lines (e.g., MCF-7, PC-3, HCT116) and a non-cancerous control cell line. |

| Concentrations | A series of dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). |

| Incubation Time | 24, 48, and 72 hours. |

| Endpoint | Cell viability, expressed as a percentage of the untreated control. |

| Metric | IC50 (the concentration of the compound that inhibits cell growth by 50%). |

| Table 1: Key Parameters for In Vitro Cytotoxicity Testing |

3.2.4. Apoptosis Assays

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Diagram: Proposed Apoptotic Signaling Pathway

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a modulator of CNS receptors and as an anticancer agent. The proposed mechanisms of action, centered on serotonergic/adrenergic modulation and the induction of apoptosis, provide a solid foundation for further investigation. The experimental workflows detailed in this guide offer a comprehensive and systematic approach to validating these hypotheses.

Future research should focus on executing these in vitro studies, followed by in vivo validation in appropriate animal models to assess the compound's therapeutic potential, pharmacokinetics, and safety profile. Elucidating the precise mechanism of action of this compound will not only contribute to the understanding of phenylpiperazine pharmacology but also pave the way for the development of novel therapeutics for neurological disorders and cancer.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.

- RSC Publishing. (n.d.).

- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.

- Drugs.com. (n.d.). List of Phenylpiperazine antidepressants.

- PubMed Central. (n.d.).

- Wikipedia. (n.d.). Phenylpiperazine.

- PubMed Central. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

Sources

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. drugs.com [drugs.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical exploration of the potential biological activities of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. While direct experimental data for this specific molecule is not extensively available in current literature, this guide synthesizes information from structurally related compounds to forecast its pharmacological profile. By examining the well-established activities of the core benzylpiperazine and arylpiperazine scaffolds, we can construct a robust hypothesis-driven framework for future investigation.

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a recurring motif in a multitude of clinically significant drugs, earning it the status of a "privileged scaffold."[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow it to engage in crucial interactions with various biological targets. When incorporated into more complex structures, such as this compound, the piperazine moiety often serves as a key pharmacophoric element, influencing receptor affinity, selectivity, and pharmacokinetic properties.[2]

The subject of this guide, this compound, integrates three key structural features: a benzyl group, a piperazine core, and a 4-bromophenyl substituent. Each of these components is known to contribute to the biological activity of related molecules. The benzyl group can influence lipophilicity and steric interactions within a binding pocket.[3] The 4-bromophenyl group, an aryl moiety, is a common feature in many N-arylpiperazine drugs with diverse pharmacological actions.[4] The carbamate linkage introduces a degree of conformational rigidity and potential for hydrogen bonding.

This guide will deconstruct the potential pharmacology of this compound by analogical reasoning, drawing from the extensive research on related benzylpiperazine and arylpiperazine derivatives.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value |

| Molecular Formula | C₁₈H₁₉BrN₂O₂ |

| Molecular Weight | 375.26 g/mol |

| CAS Number | 1150271-33-2 |

| Appearance | Typically a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. |

| Predicted LogP | ~4.5 (Estimation based on similar structures) |

Synthesis of N-Arylpiperazine Derivatives: A General Overview